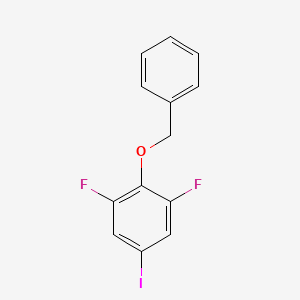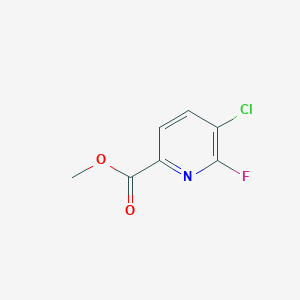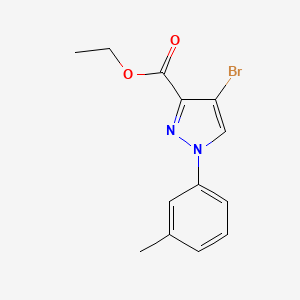
N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide is an organic compound with the molecular formula C12H14F4NO. It belongs to the class of benzamides, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both fluorine and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a compound of interest in scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dichlorotrifluorotoluene as the raw material.
Fluorination and Cyano Substitution: The raw material undergoes fluorination and cyano substitution to form 2-fluoro-6-cyano trifluorotoluene.
Hydrogenation and Hydrolysis: The intermediate is then subjected to hydrogenation dechlorination followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. The process involves using cost-effective and readily available raw materials, and avoiding hazardous reagents to ensure safety and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzamides .
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties
Wirkmechanismus
The mechanism of action of N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylbenzamide: A simpler benzamide with different substituents, used in various chemical applications.
2-fluoro-3-(trifluoromethyl)benzamide: Another fluorinated benzamide with similar properties but different substitution patterns.
N,N-diethyl-2-fluoro-3-methoxy-5-(trifluoromethyl)benzamide: A compound with an additional methoxy group, offering different chemical and physical properties.
Uniqueness
N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide stands out due to its unique combination of diethyl, fluoro, and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H13F4NO |
|---|---|
Molekulargewicht |
263.23 g/mol |
IUPAC-Name |
N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H13F4NO/c1-3-17(4-2)11(18)9-7-8(12(14,15)16)5-6-10(9)13/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
VFDCKBDEJSEEJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-3-[4-[(2R,3S,4S,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B14768566.png)







![(R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14768618.png)

